molecular formula C7H4Cl2F3NO B1413588 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine CAS No. 2203716-06-5

2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B1413588
M. Wt: 246.01 g/mol
InChI Key: GWTSHMIWUMKAJO-UHFFFAOYSA-N
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Description

“2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine” is a chemical compound with the molecular formula C7H4Cl2F3NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine” consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The ring is substituted at the 2nd and 6th positions with chlorine atoms, at the 3rd position with a trifluoroethoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine” include a predicted boiling point of 249.6±40.0 °C and a predicted density of 1.505±0.06 g/cm3 . Its pKa is predicted to be -8.05±0.10 .

Scientific Research Applications

Variability in Chemistry and Properties

The chemistry and properties of pyridine derivatives, such as 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine, offer a wide range of variability. These compounds, including their complexes, show significant promise due to their diverse preparation procedures, spectroscopic properties, structural characteristics, magnetic properties, and biological and electrochemical activity. This variability suggests potential interest points for future investigation, including the exploration of unknown analogues (Boča, Jameson, & Linert, 2011).

Environmental Impact of Fluorinated Alternatives

The persistence, bioaccumulation, and toxicity of Per- and polyfluoroalkyl substances (PFASs) have led to the search for new compounds that can replace them. Fluorinated alternatives, including those related to the chemical structure of 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine, show systemic multiple organ toxicities, suggesting the need for additional toxicological studies to confirm their long-term usability (Wang et al., 2019).

Medicinal and Chemosensing Applications

Pyridine derivatives play a critical role in medicinal and chemosensing applications, exhibiting a range of biological activities such as antibacterial, antioxidant, and anticancer activities. Furthermore, these derivatives are highly effective as chemosensors for the detection of various species, underscoring their importance in analytical chemistry and potential for designing new biological active compounds and chemosensors (Abu-Taweel et al., 2022).

Agrochemical Applications

Pyridine-based compounds, including those similar to 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine, have been crucial in the development of agrochemicals or pesticides, such as fungicides, insecticides, and herbicides. The exploration of new methods for discovering novel lead compounds in the agrochemical field is essential to meet changing market requirements and enhance the efficiency of research phases (Guan et al., 2016).

Anticancer Agents and Therapeutic Applications

The exploration of pyridine derivatives for their anticancer potency against various cancer cell lines has been significant. Pyridine-based Cu(II) complexes, in particular, show great effects, suggesting a strong future for these compounds as potential anticancer agents. This highlights the importance of pyridine derivatives in the development of new therapeutic agents with enhanced solubility, bioavailability, and pharmacological effects (Alshamrani, 2023).

Future Directions

Trifluoromethylpyridines, a group of compounds to which “2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine” belongs, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2,6-dichloro-3-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3NO/c8-5-2-1-4(6(9)13-5)14-3-7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTSHMIWUMKAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OCC(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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